![molecular formula C20H19N3O4S B3442934 N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide](/img/structure/B3442934.png)
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide
Overview
Description
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide, also known as MPSPG, is a chemical compound that has been studied for its potential use in scientific research. MPSPG is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the development of several diseases, including diabetes, obesity, and cancer.
Mechanism of Action
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide inhibits PTP1B by binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This leads to an increase in the phosphorylation of insulin receptor substrate 1 (IRS-1) and other downstream signaling molecules, resulting in improved insulin sensitivity and glucose tolerance. In cancer cells, inhibition of PTP1B leads to an increase in the phosphorylation of several signaling molecules, resulting in decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
In animal models of diabetes and obesity, N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide has been shown to improve insulin sensitivity and glucose tolerance. In cancer cells, N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide has been shown to inhibit cell proliferation and induce apoptosis. These effects are likely due to the inhibition of PTP1B and the resulting increase in the phosphorylation of signaling molecules.
Advantages and Limitations for Lab Experiments
One advantage of N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide is its selectivity for PTP1B, which allows for the specific inhibition of this enzyme without affecting other phosphatases. However, one limitation is its relatively low potency, which may require higher concentrations for effective inhibition. Additionally, N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide may have off-target effects on other proteins, which could complicate data interpretation.
Future Directions
For N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide research include the development of more potent analogs with improved selectivity and pharmacokinetic properties. Additionally, studies are needed to further elucidate the role of PTP1B in the development of diabetes, obesity, and cancer, and to determine the potential of N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide and other PTP1B inhibitors as therapeutic agents for these diseases.
Scientific Research Applications
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide has been studied for its potential use in the treatment of diabetes, obesity, and cancer. PTP1B has been shown to play a role in the regulation of insulin signaling, and inhibition of PTP1B has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-pyridin-3-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-27-18-11-9-17(10-12-18)23(28(25,26)19-7-3-2-4-8-19)15-20(24)22-16-6-5-13-21-14-16/h2-14H,15H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVOGNIUNMSXLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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